(R)-GDC-0927: A Technical Guide to its Mechanism of Action in ER+ Breast Cancer
(R)-GDC-0927: A Technical Guide to its Mechanism of Action in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant to tamoxifen.[1][2] This technical guide provides an in-depth overview of the mechanism of action of (R)-GDC-0927, detailing its molecular interactions, effects on downstream signaling, and performance in various experimental models.
Core Mechanism of Action
(R)-GDC-0927 exerts its anti-cancer effects through a dual mechanism:
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Estrogen Receptor Antagonism: It competitively binds to the estrogen receptor alpha (ERα), preventing the binding of estradiol and subsequent receptor activation. This blockade inhibits both ligand-dependent and ligand-independent ER-mediated signaling.[3][4]
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Estrogen Receptor Degradation: Upon binding, (R)-GDC-0927 induces a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This reduction in the total cellular pool of ERα further diminishes the signaling capacity of the pathway. Furthermore, (R)-GDC-0927 has been shown to immobilize the estrogen receptor.[2][3]
This dual action results in a comprehensive shutdown of ER-driven transcriptional programs that promote the proliferation and survival of ER+ breast cancer cells.
Quantitative Preclinical Data
The preclinical efficacy of (R)-GDC-0927 has been quantified in various assays, demonstrating its high potency and effectiveness.
| Assay/Model | Cell Line/Model Details | Parameter | Value | Reference |
| In Vitro Efficacy | ||||
| ERα Degradation | MCF-7 Breast Cancer Cells | Degradation Efficacy | 97% | [1] |
| ERα Degradation | T47D Breast Cancer Cells | IC50 | 0.13 ± 0.03 nM | [5] |
| Cell Proliferation | MCF-7 Breast Cancer Cells | IC50 | ≤ 0.2 nM | |
| In Vivo Efficacy | ||||
| Tamoxifen-Resistant Xenograft | MCF-7 based, with subcutaneous estradiol pellets. | Tumor Response | Regression in 5 of 8 animals | [1] |
| Patient-Derived Xenograft (PDX) | ER+ models (ESR1 mutant and wild-type) | Efficacious Dose Range | 10–100 mg/kg/day | [3] |
Clinical Pharmacodynamics and Efficacy
A Phase I clinical trial (NCT02316509) in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer provided key insights into the clinical activity of (R)-GDC-0927.[1][4][6]
| Parameter | Patient Cohort Details | Finding | Reference |
| Target Engagement | |||
| [18F]-fluoroestradiol (FES) PET Scans | 9 patients with FES-avid disease | >90% reduction in FES uptake | [3][4] |
| ER Expression (Tumor Biopsies) | ~40% reduction | [3][4] | |
| Clinical Activity | |||
| Clinical Benefit Rate | 42 heavily pretreated patients | 29% (12 of 42 patients) | [3][4] |
| Best Overall Response | 42 heavily pretreated patients | 41% with stable disease (17 of 42 patients) | [3][4] |
| Biomarker Analysis | |||
| Circulating Tumor DNA (ctDNA) | Patients with baseline ESR1 and PIK3CA mutations | General decline in mutant allele frequencies in the first on-treatment samples. | [7] |
| ER Target Gene Expression | Paired baseline and on-treatment tumor biopsies (n=6) | Evidence of suppression in ER pathway activity. | [7] |
| Progesterone Receptor (PR) Expression | Paired baseline and on-treatment tumor biopsies | Reduced PR levels, consistent with ER pathway inhibition. | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
(R)-GDC-0927's mechanism of action centers on its direct interaction with ERα, leading to the inhibition of downstream signaling pathways crucial for tumor growth.
Caption: (R)-GDC-0927 binds to ERα, leading to its degradation and blocking its nuclear translocation and transcriptional activity.
Experimental Workflows
The preclinical evaluation of (R)-GDC-0927 involved several key experimental models.
In-Cell Western Assay for ERα Degradation
Caption: Workflow for quantifying (R)-GDC-0927-induced ERα degradation using an in-cell western assay.
Tamoxifen-Resistant Xenograft Model
Caption: Workflow for evaluating the in vivo efficacy of (R)-GDC-0927 in a tamoxifen-resistant breast cancer xenograft model.
Experimental Protocols
In-Cell Western Assay
This assay was employed to quantify the degradation of ERα in MCF-7 breast cancer cells.[1]
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Cell Seeding: MCF-7 cells are seeded in 96-well microplates and allowed to adhere overnight.
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Treatment: Cells are treated with a dose range of (R)-GDC-0927 or control compounds for a specified duration (e.g., 24 hours).
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Fixation and Permeabilization: The cells are fixed with a formaldehyde-based solution and then permeabilized with a detergent-based buffer to allow antibody access to intracellular proteins.
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Blocking: Non-specific antibody binding is blocked using a protein-based blocking buffer.
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Primary Antibody Incubation: Cells are incubated with a primary antibody specific for ERα.
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Secondary Antibody Incubation: Following washing, cells are incubated with an infrared dye-conjugated secondary antibody that recognizes the primary antibody.
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Imaging and Quantification: The plates are scanned using an infrared imaging system, and the fluorescence intensity in each well is quantified. This intensity is proportional to the amount of ERα protein. Normalization to a housekeeping protein or total protein stain is performed to account for variations in cell number.
Tamoxifen-Resistant Xenograft Model
This in vivo model was utilized to assess the anti-tumor activity of (R)-GDC-0927 in a setting of acquired resistance to endocrine therapy.[1]
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Cell Line: A tamoxifen-resistant derivative of the MCF-7 human breast cancer cell line is used.
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Animal Model: Immunocompromised mice (e.g., nu/nu nude mice) are used to prevent rejection of the human tumor cells.
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Tumor Implantation: The tamoxifen-resistant MCF-7 cells are implanted into the mammary fat pad or subcutaneously in the mice. To support tumor growth, which remains estrogen-dependent, a slow-release estradiol pellet is implanted subcutaneously.
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Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
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Drug Administration: (R)-GDC-0927 is administered orally at various doses (e.g., 10-100 mg/kg) daily or as per the study design. The control group receives a vehicle solution.
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Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.
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Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as determining intratumoral ERα levels via immunohistochemistry or western blotting.
Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, were used to evaluate the efficacy of (R)-GDC-0927 in a more clinically relevant setting.[3][8][9][10]
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Tumor Acquisition: Fresh tumor tissue is obtained from patients with ER+ breast cancer, including those with known ESR1 mutations.
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Implantation: Small fragments of the tumor are implanted subcutaneously or orthotopically into the mammary fat pad of highly immunodeficient mice (e.g., NOD-SCID or NSG mice). An estradiol supplement is typically provided.
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Tumor Engraftment and Expansion: Once the tumors have successfully engrafted and grown, they can be serially passaged into new cohorts of mice for expansion and subsequent drug testing.
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Treatment Studies: Similar to the cell line-derived xenograft models, once tumors reach a specified size, mice are randomized to receive (R)-GDC-0927 or vehicle. Tumor growth is monitored over time to assess treatment efficacy.
Conclusion
(R)-GDC-0927 is a potent selective estrogen receptor degrader with a dual mechanism of action that leads to robust anti-tumor activity in preclinical models of ER+ breast cancer, including those with acquired resistance to tamoxifen. Clinical data has confirmed its on-target activity and demonstrated preliminary evidence of efficacy in a heavily pretreated patient population. The data and protocols summarized in this guide provide a comprehensive overview of the scientific foundation for the continued investigation of (R)-GDC-0927 and similar next-generation endocrine therapies.
References
- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altogenlabs.com [altogenlabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Collection - Data from An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen ReceptorâPositive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. oncodesign-services.com [oncodesign-services.com]
- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
